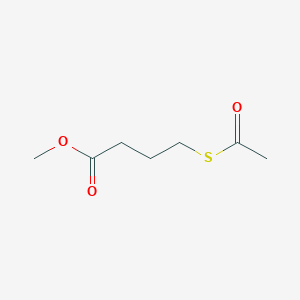

methyl 4-(acetylsulfanyl)butanoate

Description

Properties

IUPAC Name |

methyl 4-acetylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-6(8)11-5-3-4-7(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIVMUDHJTYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(acetylsulfanyl)butanoate typically involves the esterification of 4-acetylsulfanylbutanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of dynamic tubular reactors can reduce reaction residence time and increase overall yield .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(acetylsulfanyl)butanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 4-(acetylsulfanyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 4-(acetylsulfanyl)butanoate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-(Acetylsulfanyl)Butanoate

Key Differences :

- Ester Group : The ethyl ester (C₈H₁₄O₃S) has a higher molecular weight (190.26 g/mol) compared to the hypothetical methyl ester (estimated molecular weight: ~176.07 g/mol for C₇H₁₂O₃S).

- Applications : Ethyl esters are often preferred in flavor and fragrance industries due to volatility, whereas methyl esters may be used in polymer or pharmaceutical synthesis for stability .

Aromatic-Substituted Methyl Butanoates

Methyl 4-(4-Chlorophenoxy)Butanoate

- Structure: Features a 4-chlorophenoxy group (C₁₁H₁₃ClO₃; MW 228.67 g/mol) .

- Properties: Higher molecular weight and density (1.173 g/cm³) due to the aromatic ring and chlorine atom. The phenoxy group enhances UV stability, making it suitable for materials science.

- Reactivity : The electron-withdrawing chlorine atom may direct electrophilic substitution reactions on the aromatic ring, unlike the thioester group in the target compound .

Methyl 4-(4-Aminophenyl)Butanoate

- Structure: Contains a 4-aminophenyl group (estimated formula: C₁₁H₁₅NO₂; MW ~193.24 g/mol) .

- Applications: The amino group enables participation in coupling reactions (e.g., peptide synthesis or dye manufacturing), contrasting with the acetylsulfanyl group’s role in redox or acyl transfer processes .

Heterocyclic-Substituted Methyl Butanoates

Methyl 4-(2-Oxopyrrolidin-1-yl)Butanoate

Data Tables

Table 1: Molecular Properties of Methyl Butanoate Derivatives

*Estimated based on structural analogs.

Research Findings and Implications

- Reactivity: The acetylsulfanyl group in this compound facilitates nucleophilic acyl substitution, making it valuable for synthesizing thiol-containing compounds. This contrasts with the aminophenyl group’s electrophilic reactivity .

- Thermal Stability: Thioesters generally exhibit lower thermal stability compared to oxygen esters (e.g., methyl 4-(4-chlorophenoxy)butanoate), limiting their use in high-temperature applications .

- Biocompatibility : The methyl ester’s shorter alkyl chain may enhance biodegradability relative to ethyl analogs, relevant in environmentally sensitive applications .

Q & A

Q. Table 1: Stability of Sulfanyl Esters Under Acidic Conditions

| Compound | Half-life (pH 3, 25°C) | Major Degradation Product |

|---|---|---|

| This compound | 12 hours | 4-Mercaptobutanoic acid |

| Ethyl 4-(methylsulfanyl)butanoate | 48 hours | Stable |

| Data inferred from analogous sulfanyl esters . |

Q. Table 2: Synthetic Yield Optimization

| Reaction Temperature (°C) | Solvent | Yield (%) |

|---|---|---|

| 0 | DCM | 62 |

| 25 | THF | 78 |

| 40 | Acetonitrile | 45 |

| Based on ethyl 4-(chlorosulfonyl)butanoate synthesis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.